molecular formula C10H11F3N2O2 B7894137 4-amino-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide

4-amino-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B7894137
M. Wt: 248.20 g/mol
InChI Key: FJBNJMQFUYIQJE-UHFFFAOYSA-N
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Description

4-amino-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group, a methyl group, and a trifluoroethoxy group attached to a benzamide core, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide typically involves the reaction of 4-amino-2-(2,2,2-trifluoroethoxy)benzoic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, alcohols, and various substituted benzamides, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-amino-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-fluoro-N-methylbenzamide: Similar structure but with a fluorine atom instead of the trifluoroethoxy group.

    4-amino-N-methyl-3-(2,2,2-trifluoroethoxy)benzamide: Similar structure but with the trifluoroethoxy group in a different position.

    N-{2-[Ethoxy(methyl)amino]-2-oxoethyl}-4-(2,2,2-trifluoroethoxy)benzamide: Contains additional functional groups and different substitution patterns.

Uniqueness

The presence of the trifluoroethoxy group in 4-amino-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide imparts unique chemical and biological properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

4-amino-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c1-15-9(16)7-3-2-6(14)4-8(7)17-5-10(11,12)13/h2-4H,5,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBNJMQFUYIQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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